molecular formula C12H22O10S B104359 Thiodigalactoside CAS No. 51555-87-4

Thiodigalactoside

Numéro de catalogue: B104359
Numéro CAS: 51555-87-4
Poids moléculaire: 358.36 g/mol
Clé InChI: SYKYBMOFPMXDRQ-VVLLKYQZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Thiodigalactoside is a compound belonging to the class of organic compounds known as thioglycosides. These are glycosides in which a sugar group is bonded through one carbon to another group via a sulfur-glycosidic bond. This compound is a disaccharide containing two hexose carbohydrates. It is known to target galectin-1, heat-labile enterotoxin B chain, neurocan core protein, and lactose permease .

Applications De Recherche Scientifique

Cancer Treatment

TDG and its derivatives have been identified as potential inhibitors of galectins, a family of carbohydrate-binding proteins implicated in cancer progression. Galectin-3, in particular, is known to promote tumor growth and metastasis. Research has demonstrated that TDG can effectively inhibit galectin-3 activity, leading to reduced tumor growth in various cancer models.

  • Case Study : A study reported that TDG derivatives significantly inhibited the growth of lung adenocarcinoma after oral administration, showcasing their potential as anti-cancer agents .

Fibrosis Treatment

TDG has shown promise in treating fibrotic diseases such as idiopathic pulmonary fibrosis (IPF). The compound acts by inhibiting galectin-3, which plays a crucial role in fibrotic processes.

  • Clinical Development : The compound GB0139, a highly effective TDG derivative, is currently undergoing clinical trials for the treatment of IPF. It has demonstrated antifibrotic activity in mouse models by reducing profibrotic gene expression and improving lung function .

Binding Interactions

The binding interactions of TDG with human galectins have been extensively studied using techniques such as X-ray crystallography and NMR spectroscopy. These studies reveal that TDG binds to multiple subsites within the carbohydrate-recognition domains of galectins, enhancing its inhibitory potency.

  • Binding Affinity : Research indicates that modifications to the TDG structure can significantly enhance its binding affinity to galectins, with some derivatives achieving nanomolar potency .

Glycoprotein Conjugates

TDG has been utilized in the synthesis of glycoprotein-based ligands for various biomedical applications. For instance, conjugating TDG with bovine serum albumin (BSA) has been explored to create high-affinity glyco-ligands that can block galectin interactions effectively.

  • Research Findings : Studies suggest that these conjugates can be employed in drug delivery systems and diagnostic tools due to their ability to target specific cells expressing galectins .

Summary of Key Findings

Application AreaDescriptionKey Findings
Cancer TreatmentInhibition of galectin-3 to reduce tumor growthEffective against lung adenocarcinoma
Fibrosis TreatmentAntifibrotic properties through galectin-3 inhibitionClinical trials underway for idiopathic pulmonary fibrosis
GlycoengineeringDevelopment of glycoprotein-based ligands for targeting galectinsPotential use in drug delivery and diagnostics

Mécanisme D'action

Target of Action

Thiodigalactoside (TDG) is a small, non-metabolized drug that primarily targets galectin-1 . Galectin-1 is a β-galactoside binding protein with a highly conserved carbohydrate-recognition domain . It plays a crucial role in various biological processes, including cell proliferation, angiogenesis, cell adhesion, apoptosis, and mRNA processing . In addition to galectin-1, TDG also targets heat-labile enterotoxin b chain, neurocan core protein, and lactose permease .

Mode of Action

TDG interacts with its targets by inhibiting the multiple cancer-enhancing activities of galectin-1 . It suppresses tumor growth by concurrently blocking the effects of galectin-1 on immune cell dysregulation, angiogenesis, and protection against oxidative stress . In addition, TDG has been shown to fuel the anti-tumor immune response stimulated by a vaccine in vivo .

Biochemical Pathways

TDG affects several biochemical pathways related to galectin-1. Galectin-1 is involved in many biological processes such as cell proliferation, angiogenesis, cell adhesion, apoptosis, and mRNA processing . By inhibiting galectin-1, TDG disrupts these processes, leading to a reduction in tumor growth . Furthermore, galectin-1 is also important for tumor angiogenesis . TDG’s inhibition of galectin-1 can therefore disrupt angiogenesis, further suppressing tumor growth.

Pharmacokinetics

It is known that tdg is a non-metabolized drug More research is needed to fully understand the adme (absorption, distribution, metabolism, and excretion) properties of tdg .

Result of Action

The molecular and cellular effects of TDG’s action primarily involve the inhibition of galectin-1’s functions. This results in a reduction in immune cell dysregulation, angiogenesis, and protection against oxidative stress . These effects collectively lead to a suppression of tumor growth . Additionally, TDG has been shown to increase the expression of thermogenic proteins and reduce the expression of lipogenic proteins .

Action Environment

The action, efficacy, and stability of TDG can be influenced by various environmental factors. For instance, the presence of other molecules in the tumor microenvironment can affect the binding of TDG to its targets . Additionally, the physiological state of the body, such as the presence of inflammation or other diseases, can potentially influence the action of TDG . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Thiodigalactoside can be synthesized through various methods. One high-yielding synthetic route involves the use of a Payne rearrangement/azidation reaction cascade starting from inexpensive levoglucosan. This process leads to 3-azido-galactopyranose, which is then efficiently converted into this compound in a few simple and practical steps .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Comparaison Avec Des Composés Similaires

Activité Biologique

Thiodigalactoside (TDG) is a carbohydrate derivative that has garnered attention for its potential biological activities, particularly in cancer research. This article explores the biological activity of TDG, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Overview of this compound

This compound is a non-metabolized small molecule that functions primarily as an inhibitor of galectin-1, a protein implicated in various pathological processes, including tumor progression and immune evasion. By inhibiting galectin-1, TDG disrupts several tumor-promoting activities, such as immune cell dysregulation and angiogenesis.

Inhibition of Galectin-1
TDG binds to galectin-1 with high affinity, blocking its interaction with glycoproteins involved in tumor growth and metastasis. This inhibition leads to:

  • Increased Tumor-Infiltrating Lymphocytes (TILs) : TDG treatment has been shown to increase the levels of CD8+ T lymphocytes infiltrating tumors. In preclinical models using B16F10 melanoma and 4T1 breast cancer cells, TDG significantly enhanced immune cell infiltration into tumors while reducing tumor growth rates by approximately 2.2 to 3.4 times compared to controls .
  • Reduced Angiogenesis : TDG inhibits the protective effects of galectin-1 on endothelial cells under oxidative stress conditions, leading to decreased angiogenesis. This was evidenced by reduced CD31+ endothelial cell content in treated tumors .

Case Studies

  • Preclinical Models
    In studies involving murine models, TDG was administered via intratumoral injection every three days. The results demonstrated a dose-dependent reduction in tumor volume, highlighting the compound's efficacy in inhibiting tumor growth through immune modulation and angiogenesis suppression .
  • Molecular Docking Studies
    Recent research utilized molecular docking techniques to assess the binding affinities of various TDG derivatives with human galectin-3 (hGal-3). The findings indicated that certain derivatives exhibited binding affinities significantly higher than that of TDG itself, suggesting potential for developing more effective galectin inhibitors .
  • Binding Modes with Human Galectins
    X-ray crystallography and NMR spectroscopy revealed that TDG binds to multiple subsites within the carbohydrate-recognition domains of human galectins (specifically galectins-1 and -3). This dual binding mode enhances the understanding of how TDG can selectively inhibit these proteins, potentially leading to improved therapeutic agents for cancer treatment .

Data Table: Summary of Biological Activities

Activity Description Effectiveness
Inhibition of Galectin-1Blocks interaction with glycoproteins involved in tumor progressionSignificant reduction in tumor growth
Immune Cell ModulationIncreases infiltration of CD8+ T lymphocytes into tumorsEnhanced immune response
Angiogenesis ReductionInhibits endothelial cell survival under oxidative stressDecreased blood vessel formation
Binding AffinityHigher affinities observed in synthesized derivatives compared to TDGVariations from 24 to 94 times stronger than TDG for specific derivatives

Propriétés

Numéro CAS

51555-87-4

Formule moléculaire

C12H22O10S

Poids moléculaire

358.36 g/mol

Nom IUPAC

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyloxane-3,4,5-triol

InChI

InChI=1S/C12H22O10S/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5+,6+,7+,8+,9-,10-,11+,12?/m1/s1

Clé InChI

SYKYBMOFPMXDRQ-VVLLKYQZSA-N

SMILES

C(C1C(C(C(C(O1)SC2C(C(C(C(O2)CO)O)O)O)O)O)O)O

SMILES isomérique

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)O

SMILES canonique

C(C1C(C(C(C(O1)SC2C(C(C(C(O2)CO)O)O)O)O)O)O)O

Apparence

Assay:≥98%A crystalline solid

Key on ui other cas no.

51555-87-4

Synonymes

galactopyranosyl 1-thio-beta-D-galactopyranoside
galactopyranosyl-1-thiogalactopyranoside
galactosyl-1-thio-beta-D-galactopyranoside
galactosyl-beta-D-thiogalactosylpyranoside
GalSGal
GBTGP
TDG cpd
thiodigalactoside
thiodigalactoside, (beta-D-Gal)-isomer
thiodigalactoside, (beta-D-galactopyranosyl)-isome

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiodigalactoside
Reactant of Route 2
Thiodigalactoside
Reactant of Route 3
Thiodigalactoside
Reactant of Route 4
Thiodigalactoside
Reactant of Route 5
Thiodigalactoside
Reactant of Route 6
Thiodigalactoside
Customer
Q & A

A: Thiodigalactoside primarily targets a family of proteins called galectins. [, , , , ] These proteins are characterized by their affinity for β-galactosides, and TDG acts as an inhibitor by competing for binding at the carbohydrate recognition domain (CRD) of galectins. [, , , , ]

A: TDG binding to galectins can disrupt a wide range of cellular processes, including apoptosis, angiogenesis, cell adhesion, and T-cell proliferation. [, , , , ] This is because galectins themselves are involved in regulating these processes, and their inhibition by TDG interferes with their normal function.

A: Studies have shown that TDG can inhibit galectin-1-mediated radiation-related lymphopenia and attenuate non-small cell lung cancer (NSCLC) radiation response. [] Additionally, TDG has been shown to suppress tumor growth by inhibiting galectin-1 and regulatory T cells in oral squamous cell carcinoma. [] In another study, TDG reduced diet-induced obesity in rats, at least in part, through the combined inhibition of galectin-1 and autophagy protein 5, leading to white fat browning. []

A: While TDG exhibits affinity for various galectins, research efforts have focused on developing derivatives with improved selectivity for specific subtypes. For instance, modifications at the C3 position of TDG have shown promise in enhancing selectivity and potency for certain galectins like galectin-3. [, ]

A: The molecular formula of this compound is C12H22O10S. Its molecular weight is 358.37 g/mol. [, ]

A: Spectroscopic data for TDG and its derivatives is often reported in research articles, especially those focusing on the synthesis and characterization of novel inhibitors. Commonly reported data includes NMR (Nuclear Magnetic Resonance) and mass spectrometry data. [, , , , , ]

A: TDG demonstrates higher resistance to enzymatic hydrolysis compared to O-glycosides. [, ] This stability is particularly advantageous in biological systems where glycosidases are present.

ANone: TDG is not typically considered a catalyst and does not possess inherent catalytic properties. Its primary function lies in its ability to bind to and inhibit galectins, thereby modulating biological processes.

A: Computational methods, such as molecular docking and molecular dynamics simulations, have been instrumental in elucidating the binding modes of TDG and its derivatives with various galectins. [, , , , , ] These studies provide valuable insights into the structural features that govern affinity and selectivity, guiding the design of more potent and specific inhibitors.

A: Modifications to the TDG scaffold, particularly at the C3 position of the galactose moiety, significantly influence its binding affinity and selectivity for different galectins. [, , , , , ] For example, the introduction of aromatic substituents, especially those capable of forming Arg-arene interactions within the CRD, often results in increased affinity. [, , ] Furthermore, the size and nature of these substituents contribute to selectivity, as different galectin subtypes possess distinct binding site architectures. [, , ]

A: Researchers are actively exploring strategies such as multivalent presentation and conjugation to carrier molecules like albumin or HPMA (N-(2-hydroxypropyl)methacrylamide) to improve the pharmacological properties of TDG derivatives. [, , ] These approaches aim to enhance binding avidity, increase circulation time, and improve the pharmacokinetic profile of the inhibitors.

A: Research on the pharmacokinetic properties of TDG and its analogs is an active area of investigation. One study demonstrated that optimization of galectin-3 specificity and physicochemical parameters for a series of disubstituted monogalactosides led to compounds with oral bioavailability. []

A: The efficacy of TDG and its derivatives is evaluated using a variety of in vitro and in vivo models. Cell-based assays are employed to assess the impact of these compounds on cell adhesion, migration, proliferation, and apoptosis. [, , , , ] Animal models, particularly rodent models, are utilized to investigate the effects of TDG treatment on tumor growth, metastasis, fibrosis, and metabolic disorders like obesity. [, , , , ]

ANone: Information regarding resistance mechanisms specific to TDG and its analogs is limited at this stage of research.

ANone: While TDG is generally considered non-toxic, detailed toxicological studies are still underway, particularly for novel derivatives. Preclinical studies in animal models are crucial for evaluating potential adverse effects and establishing a comprehensive safety profile.

A: Targeted drug delivery strategies, such as nanoparticle-based delivery systems or antibody-drug conjugates, are being explored to enhance the specificity and efficacy of TDG derivatives. [] These approaches aim to deliver the inhibitors specifically to tumor cells or tissues with high galectin expression, minimizing off-target effects.

A: Research on biomarkers that could predict the efficacy of TDG-based therapies or monitor treatment response is ongoing. One study identified galectin-1 as a potential negative biomarker for immune checkpoint blockade (ICB) efficacy and used a galectin-1-targeted PET radiotracer to predict tumor responses. []

A: A range of analytical techniques, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, are employed for the characterization, quantification, and quality control of TDG and its derivatives. []

ANone: The dissolution rate and solubility of TDG derivatives in various media are important considerations for their formulation and bioavailability. Research on optimizing these properties, particularly for oral and other non-invasive routes of administration, is ongoing.

A: Validation of analytical methods used to characterize and quantify TDG and its analogs follows established guidelines to ensure accuracy, precision, specificity, linearity, and robustness of the analytical data. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.